Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based organic compound featuring a 2-chlorobenzamido substituent at the 2-position of the thiazole ring, a methyl group at the 4-position, and an allyl (prop-2-en-1-yl) ester at the 5-position. This structure combines a heterocyclic thiazole core with a chlorinated aromatic amide and an unsaturated ester group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-3-8-21-14(20)12-9(2)17-15(22-12)18-13(19)10-6-4-5-7-11(10)16/h3-7H,1,8H2,2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHJGGSEBPBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced through an amide coupling reaction between 2-chlorobenzoic acid and an amine derivative of the thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions to form the prop-2-en-1-yl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The propenyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
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Basic hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol at 60–80°C cleaves the ester to form 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.
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Acidic hydrolysis : HCl (6 M) in refluxing THF facilitates ester cleavage but risks partial decomposition of the thiazole ring .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagents | Temperature | Time | Product Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Basic hydrolysis | 1.5 M NaOH, EtOH/H₂O (3:1) | 70°C | 4 hr | 89% | 98.5% |
| Acidic hydrolysis | 6 M HCl, THF | Reflux | 6 hr | 72% | 95.2% |
Nucleophilic Substitution at the Thiazole Ring
The 4-methylthiazole core participates in electrophilic aromatic substitution (EAS). Chlorination or bromination occurs preferentially at the C-4 position due to electron-donating methyl group activation:
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Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light yields 4-(bromomethyl)-substituted derivatives .
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at C-4, though competing ester hydrolysis may occur .
Amide Bond Reactivity
The 2-chlorobenzamido group undergoes:
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Hydrolysis : Prolonged heating with H₂O/EtOH (1:1) at 100°C cleaves the amide bond, releasing 2-chlorobenzoic acid.
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Reductive cleavage : LiAlH₄ in THF reduces the amide to a secondary amine, forming 2-(2-chlorobenzylamino)-4-methylthiazole-5-carboxylate .
Key Data :
Cycloaddition and Cross-Coupling Reactions
The propenyl group enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
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Diels-Alder reaction : Conducted in toluene at 110°C, producing bicyclic adducts with >80% regioselectivity .
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Heck coupling : Pd(OAc)₂ catalyzes coupling with aryl halides (e.g., iodobenzene) at 90°C, extending conjugation .
Table 2: Catalytic Cross-Coupling Performance
| Reaction Type | Catalyst | Substrate | Yield | Selectivity |
|---|---|---|---|---|
| Heck Coupling | Pd(OAc)₂ (5 mol%) | Iodobenzene | 76% | >95% E |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3 mol%) | Phenylboronic acid | 63% | 88% |
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition between the thiazole’s C=C bond and electron-deficient alkenes (e.g., acrylonitrile), forming cyclobutane derivatives .
Biological Degradation Pathways
In metabolic studies (rat liver microsomes), primary pathways include:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The thiazole moiety is known for its significant antitumor activity. Compounds similar to Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate have been investigated for their ability to inhibit various cancer cell lines. For instance, derivatives of thiazoles have shown promising results against breast cancer and leukemia cell lines, often exhibiting IC50 values in the low micromolar range .
Case Study: Thiazole Derivatives
A study evaluated a series of thiazole derivatives for their anticancer properties. One compound demonstrated an IC50 value of 0.95 µM against HCT116 colon cancer cells, indicating strong antiproliferative effects . The incorporation of the chlorobenzamide group in the structure may enhance the compound's selectivity towards cancer cells.
2. Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activity. A study reported that thiazole compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Concentration (μg/mL) | Activity |
|---|---|---|---|
| 11 | MRSA | 125–200 | Notable |
| 12 | E. coli | 125–200 | Notable |
| 13 | Aspergillus niger | 125–200 | Moderate |
In Silico Studies
Recent advancements in computational chemistry have allowed for the modeling and simulation of the interactions between thiazole derivatives and their biological targets. Molecular docking studies have provided insights into binding affinities and interaction patterns with proteins involved in cancer progression and microbial resistance . Such studies are crucial for guiding the design of more potent analogs.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with signaling pathways involved in inflammation or cancer, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The target compound shares structural homology with several thiazole derivatives reported in the literature. Key comparisons include:
Key Observations :
- This could affect solubility (e.g., logP) and metabolic pathways.
- Thiazole Core : All compounds retain the thiazole ring, which contributes to π-π stacking and metal coordination capabilities. Methyl substitution at the 4-position is conserved, likely to minimize steric clashes .
Physicochemical Properties (Inferred from Analogues)
- Solubility : Allyl esters generally exhibit lower aqueous solubility than ethyl esters due to increased hydrophobicity. For example, ethyl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate has a predicted logP of ~2.5, whereas the allyl derivative may approach ~3.0 .
- Thermal Stability : Ethyl esters (e.g., ) typically show higher melting points (>150°C) compared to allyl esters, which may degrade at lower temperatures due to unsaturated bond reactivity.
- Hydrogen Bonding: The 2-chlorobenzamido group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to the triazole-acetamide in , but with fewer interaction sites than benzimidazole-containing derivatives.
Characterization :
Biological Activity
Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a novel compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 303.76 g/mol
- Key Functional Groups : Thiazole ring, chlorobenzamide moiety, and a carboxylate group.
Biological Activity Overview
Research indicates that compounds with thiazole structures exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promising results in various assays.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC values obtained from different studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 7.76 | |
| OVCAR-8 (Ovarian) | 9.76 | |
| MCF7 (Breast Cancer) | 10.4 | |
| HeLa (Cervical Cancer) | 11.8 |
These results indicate that the compound has a potent antiproliferative effect, particularly against colon and ovarian cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance:
- Akt Inhibition : Studies have indicated that similar thiazole derivatives can inhibit the Akt signaling pathway, which is crucial for cancer cell survival and proliferation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Study on HSET Inhibition :
- Antioxidant Activity :
- ACE Inhibition :
Q & A
Q. What are the common synthetic routes for preparing Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate, and what reagents are critical for its formation?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A key intermediate is ethyl 4-methyl-1,3-thiazole-5-carboxylate, which is functionalized via chloroacetylation or benzamidation. Critical reagents include chloroacetyl chloride, triethylamine (as a base), and 2-chlorobenzamide for the amidation step. Solvents like dioxane or ethanol are often used, with recrystallization from ethanol-DMF mixtures to purify intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : - and -NMR are essential for confirming substituent positions and backbone structure, particularly the thiazole ring and prop-2-en-1-yl ester group.
- IR : Validates functional groups like the carbonyl (C=O) and amide (N-H) bonds.
- X-ray crystallography : SHELXL is widely used for resolving crystal structures, especially when analyzing bond lengths and angles in the thiazole and chlorobenzamido groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Q. What strategies optimize reaction yields during the synthesis of the thiazole-5-carboxylate core?
Key strategies include:
- Catalyst selection : Triethylamine enhances nucleophilicity during amide bond formation.
- Temperature control : Maintaining 20–25°C prevents side reactions during chloroacetylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in recrystallization .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s potential as a kinase or enzyme inhibitor?
- Target selection : Prioritize kinases with structural homology to targets of similar thiazole derivatives (e.g., IGF1R IRES inhibitors ).
- Assay design : Use fluorescence-based enzymatic assays to measure IC values.
- Computational docking : Employ software like AutoDock to predict binding modes, focusing on interactions between the chlorobenzamido group and active-site residues .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between HPLC purity analyses and elemental composition data?
- Repurification : Re-crystallize the compound to remove trace solvents or byproducts.
- Complementary techniques : Combine HPLC with mass spectrometry (LC-MS) to confirm molecular weight and elemental analysis (EA) to validate C/H/N/S ratios.
- Error analysis : Check for hygroscopicity or decomposition during storage, which may alter observed values .
Methodological Considerations
Q. What are best practices for refining the crystal structure of this compound when twinning or disorder is observed?
- SHELXL features : Use the TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP constraints to split occupancy between conformers.
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. How can solvent effects on the compound’s stability be systematically evaluated?
- Accelerated stability studies : Store the compound in DMSO, ethanol, and aqueous buffers at 4°C, 25°C, and 40°C.
- Analytical monitoring : Use HPLC and -NMR at intervals to detect degradation products (e.g., hydrolysis of the ester group) .
Synthetic Pathway Optimization
Q. What alternative coupling reagents improve the efficiency of the amide bond formation between 2-chlorobenzamide and the thiazole intermediate?
- HATU/DIPEA : Enhances activation of the carboxylic acid group in polar solvents like DMF.
- EDC/HOBt : Reduces racemization and improves yields in non-polar solvents .
Biological Relevance
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioavailability?
- Substituent variation : Replace the prop-2-en-1-yl ester with a methyl or tert-butyl group to assess metabolic stability.
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the chlorobenzamido moiety to improve solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
